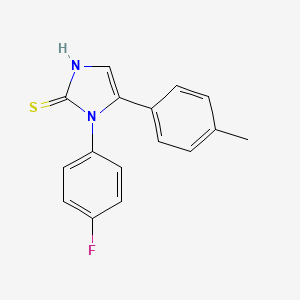

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c1-11-2-4-12(5-3-11)15-10-18-16(20)19(15)14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPAIFPMDLMINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Amino-4-fluorophenyl Derivatives

Methodology:

The initial step involves synthesizing the amino-phenyl precursor, typically via nucleophilic substitution or reduction of nitro precursors, although specific protocols vary.

- Reagents: 4-fluoroaniline derivatives, halogenated intermediates

- Solvent: Ethanol or acetic acid

- Temperature: Reflux (~80°C)

- Duration: 4–6 hours

Notes:

This step ensures the availability of a suitable amino precursor for subsequent heterocycle formation.

Step 2: Formation of the Imidazole Ring

Method:

Condensation of the amino-phenyl derivative with aldehydes or isothiocyanates to form imidazole intermediates.

- Reagents: 4-fluorophenylamine derivative, formaldehyde or aldehyde equivalents, thiourea

- Catalyst: Acidic conditions (e.g., acetic acid) or basic (triethylamine)

- Solvent: Ethanol or DMF (dimethylformamide)

- Temperature: Reflux (~80–100°C)

- Duration: 2–4 hours

Research Data:

A study demonstrated that refluxing amino derivatives with aldehydes in ethanol with catalytic acid yields the imidazole core with yields up to 90%.

Step 3: Thiol Functionalization at the 2-Position

Method:

Introduction of the thiol group is achieved via nucleophilic substitution on the imidazole ring or via addition to imidazole precursors.

- Reagents: Thiourea or thiol derivatives

- Catalyst: Potassium carbonate or sodium hydride

- Solvent: Ethanol or acetone

- Temperature: Reflux (~60–80°C)

- Duration: 4–8 hours

Research Findings:

The use of thiourea in ethanol with potassium carbonate has been shown to produce the 2-thiol derivative with yields around 85–95%.

Step 4: Final Purification

- Recrystallization from ethanol or methanol

- Column chromatography with ethyl acetate/hexane gradients for high purity

Notes:

Recrystallization is preferred for large-scale synthesis, ensuring removal of impurities and byproducts.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Strategies

- Reaction Solvent: Polar aprotic solvents such as DMF and ethanol enhance nucleophilic reactions and improve yields.

- Catalysts: Bases like potassium carbonate facilitate deprotonation, increasing nucleophilicity of thiourea or thiol reagents.

- Temperature Control: Reflux conditions are optimal for condensation and substitution reactions, balancing reaction rate and product stability.

- Purification: Recrystallization from ethanol or methanol consistently yields high-purity products; chromatography is reserved for complex mixtures.

Additional Considerations

- Yield Optimization: Adjusting molar ratios, reaction time, and temperature can improve yields.

- Scalability: Continuous flow reactors and automation can facilitate industrial-scale synthesis, maintaining product consistency.

- Environmental Factors: Use of greener solvents and catalysts can reduce environmental impact.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.

Addition: The thiol group can participate in addition reactions with alkenes and alkynes to form thioethers and thioesters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. Common methods include:

- Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes with amines and sulfur sources, such as thiourea.

- Electrophilic Aromatic Substitution : Used to introduce the fluorophenyl and methylphenyl groups from appropriate derivatives.

- Thiol Group Introduction : Accomplished by reacting intermediates with thiolating agents like hydrogen sulfide.

This compound has a molecular formula of and a molar mass of 284.35 g/mol, which are crucial for understanding its reactivity and interactions in biological systems .

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, where it can form complexes with transition metals, enhancing the study of metal-ligand interactions.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial activity against various pathogens.

- Anticancer Potential : Research is ongoing to evaluate its efficacy in targeting specific cancer cell lines, potentially inhibiting tumor growth through mechanisms involving thiol group interactions with cellular proteins.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at specific molecular pathways involved in diseases .

- Mechanism of Action : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The hydrophobic nature of the fluorophenyl and methylphenyl groups may enhance binding affinity to target molecules.

Industrial Applications

The compound is also explored for its utility in industrial applications:

- Material Development : It is used in creating polymers and coatings with specific properties due to its unique chemical structure.

- Catalysis : Its role as a ligand can enhance catalytic processes in organic synthesis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Anticancer Research

In another research initiative focused on anticancer properties, this compound was tested against multiple cancer cell lines. The findings indicated that it could inhibit cell proliferation significantly, prompting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and methylphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Halogen-Substituted Analogs

1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS N/A, MW 300.81 ):

Replacing fluorine with chlorine increases molecular weight (284.35 vs. 300.81) and alters lipophilicity (Cl has higher hydrophobicity than F). Chlorine’s larger atomic radius may also influence steric interactions in biological systems.

Electron-Donating vs. Electron-Withdrawing Groups

4,5-Diphenyl-2-(trifluoromethyl)phenyl-1H-imidazole :

The trifluoromethyl group is strongly electron-withdrawing, which may reduce metabolic stability compared to the target compound’s electron-donating methyl group.1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226433-97-1, MW 404.5 ):

The difluoromethoxy and methoxy groups enhance solubility but may reduce membrane permeability compared to the target’s hydrophobic fluorophenyl and methylphenyl substituents.

Crystallographic Data

Comparative Data Table

Biological Activity

1-(4-Fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 1105189-09-0) is an organic compound belonging to the class of imidazole derivatives. Its structure features a thiol group, which is crucial for its biological activity, particularly in medicinal chemistry. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C16H13FN2S

- Molar Mass : 284.35 g/mol

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Imidazole Ring : Typically achieved through the condensation of an aldehyde with an amine and a sulfur source such as thiourea.

- Electrophilic Aromatic Substitution : Introduction of the fluorophenyl and methylphenyl groups.

- Thiol Group Introduction : Reacting intermediates with thiolating agents like hydrogen sulfide .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Preliminary investigations demonstrate its potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The thiol group may play a pivotal role in these activities by forming covalent bonds with target proteins involved in cancer progression .

The biological mechanism underlying the activity of this compound involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

- Hydrophobic Interactions : The fluorophenyl and methylphenyl groups enhance binding affinity to hydrophobic pockets in target molecules, increasing specificity and potency .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related imidazole compounds:

- A study on benzimidazole derivatives noted their effectiveness as positive allosteric modulators of GABA-A receptors, suggesting a broader pharmacological profile for imidazole derivatives including our compound .

- Another investigation into structural modifications of imidazole derivatives reported enhanced metabolic stability and bioavailability, which could be relevant for developing therapeutics based on this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea | Thiourea instead of imidazole | Moderate antimicrobial |

| 1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine | Piperazine ring | Anticancer activity reported |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, considering yield and purity?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with condensation of 4-fluorophenyl isothiocyanate with 4-methylphenylacetylene under basic conditions (e.g., KOH/ethanol) to form the imidazole-thiol backbone . Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can improve reaction efficiency and reduce byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>98%) .

Q. How can spectroscopic and crystallographic methods characterize the structural features of this compound?

- Methodological Answer :

- NMR : Use and NMR in DMSO-d6 to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, methylphenyl protons at δ 2.3–2.5 ppm) .

- FTIR : Identify thiol (-SH) stretching vibrations (~2550 cm) and C-F bonds (1100–1200 cm) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C-H···S, π-π stacking) using single-crystal diffraction. Disorder in substituents may require refining occupancy ratios .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities, such as antifungal efficacy?

- Methodological Answer : Standardize in vitro assays (e.g., MIC tests against Candida albicans) under controlled conditions (pH, temperature). Compare substituent effects: fluorophenyl groups enhance membrane permeability, while methylphenyl may reduce solubility. Use LC-MS to confirm compound stability during assays . If discrepancies persist, evaluate stereochemical influences via enantiomeric separation (chiral HPLC) .

Q. How can computational modeling optimize reaction pathways and predict pharmacological properties?

- Methodological Answer :

- DFT Calculations : Model reaction intermediates (e.g., transition states in cyclocondensation) using Gaussian09 with B3LYP/6-31G(d) basis sets to identify energy barriers .

- Molecular Docking : Screen against fungal CYP51 (target for antifungals) using AutoDock Vina. Prioritize compounds with strong hydrogen bonding to heme groups .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity (e.g., LogP ~3.5 indicates moderate lipophilicity) .

Q. What methodologies assess the environmental impact of this compound in agricultural applications?

- Methodological Answer : Conduct soil degradation studies under simulated sunlight (UV-Vis irradiation) and analyze metabolites via LC-QTOF-MS. Measure half-life (t) in aqueous media at varying pH levels. Use Daphnia magna acute toxicity tests (EC) to evaluate ecotoxicity .

Q. How can chemical engineering principles scale up synthesis while maintaining efficiency?

- Methodological Answer : Optimize batch reactor parameters (e.g., stirring rate, temperature gradients) via design of experiments (DoE). Implement continuous-flow systems to reduce reaction time and improve heat transfer. Monitor purity in real-time using inline FTIR or PAT (Process Analytical Technology) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s thermal stability during synthesis?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds. Compare DSC profiles under inert vs. oxidative atmospheres. If instability is observed above 200°C, optimize solvent selection (e.g., DMF stabilizes intermediates) and reduce heating duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.